Aripiprazole impurity 4
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Overview
Description
Aripiprazole impurity 4: is a chemical compound that is often encountered as a byproduct during the synthesis of aripiprazole, an atypical antipsychotic drug used primarily for the treatment of schizophrenia and bipolar disorder . The presence of impurities in pharmaceutical compounds is a critical aspect of drug development and quality control, as they can affect the safety and efficacy of the final product .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aripiprazole impurity 4 is typically formed during the synthesis of aripiprazole. The synthesis of aripiprazole involves the coupling of 1-(2,3-dichlorophenyl)piperazine with compounds that are derivatives of 3,4-dihydroquinolin-2(1H)-one . The reaction conditions often include the use of solvents like acetonitrile and reagents such as orthophosphoric acid .
Industrial Production Methods: In industrial settings, the production of aripiprazole and its impurities is monitored using high-performance liquid chromatography (HPLC) to ensure the purity of the final product . The separation of aripiprazole and its impurities is achieved using a gradient mobile phase consisting of phosphate buffer and acetonitrile .
Chemical Reactions Analysis
Types of Reactions: Aripiprazole impurity 4 can undergo various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride are often employed.
Substitution: Nucleophilic substitution reactions can occur in the presence of reagents like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives .
Scientific Research Applications
Aripiprazole impurity 4 has several applications in scientific research:
Mechanism of Action
it is known that aripiprazole itself functions as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and as an antagonist at serotonin 5-HT2A receptors . The impurity may share some structural similarities with aripiprazole, potentially influencing its interaction with these receptors .
Comparison with Similar Compounds
- Aripiprazole impurity F
- Aripiprazole impurity G
- Aripiprazole impurity H
Comparison: Aripiprazole impurity 4 is unique in its specific structure and formation pathway during the synthesis of aripiprazole. While other impurities like impurity F, G, and H may share some structural similarities, each impurity has distinct properties and potential effects . The uniqueness of this compound lies in its specific formation conditions and its role in the overall impurity profile of aripiprazole .
Properties
Molecular Formula |
C36H42Cl2N4O4 |
---|---|
Molecular Weight |
665.6 g/mol |
IUPAC Name |
7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-1-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butyl]-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C36H42Cl2N4O4/c37-30-6-5-7-32(36(30)38)41-20-18-40(19-21-41)16-1-3-22-46-29-13-9-27-11-15-35(44)42(33(27)25-29)17-2-4-23-45-28-12-8-26-10-14-34(43)39-31(26)24-28/h5-9,12-13,24-25H,1-4,10-11,14-23H2,(H,39,43) |
InChI Key |
KPJGTZFMHRJHQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3C(=O)CCC4=C3C=C(C=C4)OCCCCN5CCN(CC5)C6=C(C(=CC=C6)Cl)Cl |
Origin of Product |
United States |
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